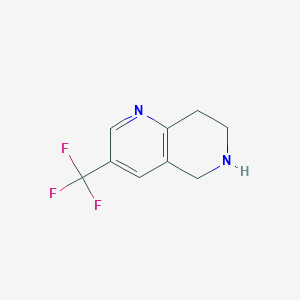

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine

Description

Properties

IUPAC Name |

3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2/c10-9(11,12)7-3-6-4-13-2-1-8(6)14-5-7/h3,5,13H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKYZZSGAOUFGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624734-27-6 | |

| Record name | 5,6,7,8-Tetrahydro-3-(trifluoromethyl)-1,6-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624734-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Technical Guide to 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: This guide provides an in-depth technical overview of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine, a heterocyclic scaffold of significant interest in modern medicinal chemistry. The incorporation of a trifluoromethyl (-CF3) group onto the tetrahydro-1,6-naphthyridine core imparts unique physicochemical properties that are highly advantageous for drug design.[1][2] This document details the compound's chemical and physical properties, outlines robust synthetic strategies, explores its reactivity for further chemical modification, and examines its application as a key building block in the development of novel therapeutics, particularly in the fields of virology and immunology.

Introduction: A Scaffold of Strategic Importance

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a valuable heterocyclic motif that serves as a foundational structure in the design of biologically active molecules.[3] Its rigid, bicyclic framework provides a well-defined three-dimensional geometry for orienting pharmacophoric features, while the presence of both a pyridine ring and a saturated piperidine ring offers distinct sites for chemical modification.

The strategic value of this scaffold is significantly enhanced by the introduction of a trifluoromethyl (-CF3) group. In medicinal chemistry, the -CF3 group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically influence a molecule's metabolic stability, membrane permeability, binding affinity to biological targets, and overall pharmacokinetic profile.[1][2][4] The combination of these two structural elements in this compound creates a powerful building block for constructing new chemical entities with optimized drug-like properties.

Physicochemical and Structural Properties

This compound is most commonly handled in its hydrochloride salt form to improve solubility and stability.[5] The core structure features an electron-deficient pyridine ring fused to a non-aromatic piperidine ring, with the secondary amine at the N-6 position representing a key handle for synthetic elaboration.

| Property | Value | Source |

| Chemical Name | This compound hydrochloride | [6][7] |

| CAS Number | 741736-95-8 | [6][7][] |

| Molecular Formula | C₉H₁₀ClF₃N₂ | [6][] |

| Molecular Weight | 238.64 g/mol | [] |

| InChI Key | ZQQMJDLXEVJTAN-UHFFFAOYSA-N | [] |

| Canonical SMILES | C1CNCC2=C1N=CC(=C2)C(F)(F)F.Cl | [] |

| Purity | Typically ≥95% for commercial samples | [6] |

| Storage | Room temperature, inert atmosphere | [5] |

Synthesis Strategies

The synthesis of substituted tetrahydro-1,6-naphthyridines can be approached through several routes. Modern methods prioritize efficiency, scalability, and stereochemical control. An efficient and scalable synthesis, adapted from methodologies developed for related scaffolds, avoids chromatographic purification, making it suitable for large-scale manufacturing.[9][10]

The overall workflow involves the construction of a substituted vinylpyridine, followed by a cyclization-amination cascade and a final reduction of the resulting dihydronaphthyridine intermediate.

Caption: Scalable synthetic workflow for the tetrahydro-1,6-naphthyridine core.

Experimental Protocol: Catalytic Hydrogenation of Dihydronaphthyridine Intermediate

This protocol describes the final reduction step, a critical transformation that establishes the tetrahydro- core. The use of a ruthenium catalyst often allows for high enantioselectivity if a chiral ligand is employed, though an achiral reduction is presented here for simplicity.

-

Vessel Preparation: To a high-pressure hydrogenation vessel, add the dihydronaphthyridine intermediate (1.0 eq) and a suitable solvent such as ethanol or methanol. The vessel should be purged with an inert gas (e.g., nitrogen or argon).

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 5-10 mol%).

-

Causality: Palladium on carbon is a robust and highly effective catalyst for the reduction of double bonds within heterocyclic systems. It offers high activity under relatively mild conditions and is easily removed by filtration post-reaction, simplifying purification.

-

-

Reaction Execution: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 4-5 bar) and stir the reaction mixture at room temperature (20-25°C).

-

Monitoring: Monitor the reaction progress by techniques such as TLC, LC-MS, or ¹H NMR until the starting material is fully consumed.

-

Work-up: Carefully vent the hydrogen gas from the vessel and purge again with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with additional solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. If required, the product can be converted to its hydrochloride salt by treatment with an ethanolic HCl solution, followed by precipitation and drying.

Chemical Reactivity and Derivatization

The scaffold possesses two primary sites for chemical modification, making it an exceptionally versatile platform for building compound libraries for structure-activity relationship (SAR) studies.

-

N-6 Secondary Amine: This is the most nucleophilic and accessible site. It readily undergoes N-alkylation, N-acylation, and N-arylation (e.g., via Buchwald-Hartwig coupling). This position is critical for exploring interactions within protein binding pockets, as demonstrated in the development of HIV integrase inhibitors where various aryl groups were installed at this position.[11]

-

Pyridine Ring: As an electron-deficient aromatic system, the pyridine ring is generally resistant to electrophilic aromatic substitution. However, it can be susceptible to nucleophilic aromatic substitution, particularly if a leaving group is present at the C2 or C4 positions relative to the ring nitrogen. Furthermore, modern C-H activation methodologies can enable direct functionalization of the pyridine ring.[12]

Caption: Key derivatization pathways for the core scaffold.

Applications in Drug Discovery

The unique structural and electronic features of this compound have made it a privileged scaffold in the pursuit of novel therapeutics.

Case Study 1: HIV-1 Integrase Allosteric Inhibitors (ALLINIs)

One of the most significant applications of the tetrahydro-1,6-naphthyridine scaffold is in the development of HIV-1 Integrase Allosteric Inhibitors (ALLINIs).[13][14] Unlike traditional active-site inhibitors, ALLINIs bind to a site on the integrase enzyme that is normally occupied by the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75).[11] This binding event prevents the normal function of integrase and instead induces its aberrant multimerization, leading to the production of non-infectious viral particles.[11] SAR studies have shown that derivatization at the N-6 position of the tetrahydro-1,6-naphthyridine core is crucial for optimizing antiviral potency.[11]

Sources

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. mdpi.com [mdpi.com]

- 3. 1,2,3,4-Tetrahydro-1,6-naphthyridine [stage0.myskinrecipes.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride [myskinrecipes.com]

- 6. This compound h… [cymitquimica.com]

- 7. This compound hydrochloride | 741736-95-8 [amp.chemicalbook.com]

- 9. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of trifluoromethyl-functionalized benzo[de][1,8]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS Number: 741736-95-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular architecture, strategic importance in drug design, plausible synthetic routes, and potential therapeutic applications. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

The Strategic Value of the this compound Scaffold

The this compound core combines two key structural motifs that are highly valued in modern drug discovery: the tetrahydronaphthyridine scaffold and the trifluoromethyl group. This unique combination imparts a desirable profile of physicochemical and pharmacological properties.

The Tetrahydro-1,6-naphthyridine Core: A Privileged Scaffold

The 5,6,7,8-tetrahydro-1,6-naphthyridine ring system is considered a "privileged scaffold". This designation is attributed to its ability to serve as a versatile framework for the development of ligands for a variety of biological targets.[1] Naphthyridine derivatives have demonstrated a broad spectrum of biological activities, including anti-infectious, anticancer, and neurological effects.[2][3] The saturated portion of the tetrahydro-1,6-naphthyridine scaffold provides a three-dimensional geometry that can be exploited for precise interactions within the binding pockets of proteins. This non-planar structure is often advantageous for achieving high target affinity and selectivity.

The Trifluoromethyl Group: A Bioisostere for Enhanced Drug-like Properties

The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to optimize the properties of drug candidates.[4] The -CF3 group offers several key advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes. This can lead to an increased in vivo half-life and a more predictable pharmacokinetic profile.

-

Increased Lipophilicity: The -CF3 group is significantly more lipophilic than a methyl group, which can enhance membrane permeability and cellular uptake.[4]

-

Modulation of Basicity: As a potent electron-withdrawing group, the trifluoromethyl substituent can lower the pKa of nearby basic nitrogen atoms, which can be crucial for optimizing ligand-receptor interactions and improving oral bioavailability.

-

Enhanced Binding Affinity: The trifluoromethyl group can participate in favorable non-covalent interactions within a protein's binding site, including dipole-dipole and halogen bonding, thereby increasing the overall binding affinity of the molecule.

The strategic placement of the trifluoromethyl group at the 3-position of the tetrahydro-1,6-naphthyridine scaffold is anticipated to significantly influence the molecule's electronic and steric properties, making it a compelling candidate for various therapeutic applications.

Physicochemical and Structural Properties

While extensive experimental data for this specific molecule is not publicly available, we can infer its key properties based on its structure and data from chemical suppliers. The compound is typically supplied as a hydrochloride salt to improve its solubility and stability.[5][]

| Property | Inferred Value/Information |

| CAS Number | 741736-95-8 (for the hydrochloride salt)[5][][7] |

| Molecular Formula | C₉H₁₀ClF₃N₂ (hydrochloride salt)[5][] |

| Molecular Weight | 238.64 g/mol (hydrochloride salt)[5][] |

| Appearance | Likely a solid at room temperature. |

| Solubility | The hydrochloride salt form suggests solubility in aqueous solutions and polar organic solvents. |

| Storage | Recommended storage is at room temperature.[7] |

Structural Representation:

Caption: Chemical structure of this compound.

Plausible Synthetic Strategies

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the tetrahydronaphthyridine core, followed by the introduction of the trifluoromethyl group, or vice versa.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

A feasible synthetic route could involve the initial construction of a substituted pyridine, followed by cyclization to form the tetrahydronaphthyridine ring, and a final trifluoromethylation step. An asymmetric synthesis of a related tetrahydronaphthyridine scaffold has been reported, which could be adapted for this purpose.[8][9]

Step 1: Synthesis of a Substituted Pyridine Precursor

The synthesis would likely begin with a commercially available substituted pyridine, which is then elaborated to introduce the necessary functional groups for the subsequent cyclization reaction.

Step 2: Cyclization to Form the Tetrahydronaphthyridine Core

Several methods for the cyclization of substituted pyridines to form tetrahydronaphthyridine rings have been described. These include intramolecular Heck reactions and Pictet-Spengler-type cyclizations.[8][9] An enantioselective transfer hydrogenation could be employed to introduce chirality if desired.[8]

Step 3: Trifluoromethylation of the Tetrahydronaphthyridine Scaffold

The final and key step would be the introduction of the trifluoromethyl group at the 3-position of the tetrahydronaphthyridine ring. Direct C-H trifluoromethylation of pyridine rings is a challenging but evolving area of organic synthesis. Recent advances have demonstrated methods for the 3-position-selective trifluoromethylation of pyridine and quinoline derivatives through nucleophilic activation.[10][11][12][13] This approach would involve the activation of the tetrahydronaphthyridine ring system, followed by reaction with an electrophilic trifluoromethylating agent.

Illustrative Experimental Workflow for Trifluoromethylation:

Caption: A generalized workflow for the trifluoromethylation step.

Potential Therapeutic Applications and Biological Activity

While specific biological data for this compound is not yet published, the known activities of the core scaffold and the influence of the trifluoromethyl group suggest several promising areas for investigation.

Antiviral Activity

Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been identified as potent allosteric inhibitors of HIV-1 integrase.[14][15] These compounds bind to the lens epithelium-derived growth factor (LEDGF/p75) binding site on integrase, inducing aberrant multimerization of the enzyme and inhibiting viral replication. The trifluoromethyl group could enhance the binding affinity and pharmacokinetic properties of such inhibitors.

Neurological Disorders

The broader class of naphthyridines has shown activity in the central nervous system. For instance, certain tetrahydrobenzo[h][8][10]naphthyridine derivatives have been investigated as multi-target agents for Alzheimer's disease, exhibiting inhibition of cholinesterases and amyloid-beta aggregation.[16] The properties of the trifluoromethyl group, such as increased lipophilicity, could improve blood-brain barrier penetration, making this scaffold attractive for CNS drug discovery.

Oncology

The naphthyridine scaffold is present in numerous compounds with demonstrated anticancer activity.[2][3] The trifluoromethyl group is also a common feature in many approved anticancer drugs. Therefore, it is plausible that this compound could exhibit antiproliferative activity against various cancer cell lines.

Proposed Biological Evaluation Workflow:

Caption: A tiered approach for evaluating biological activity.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. The convergence of a privileged heterocyclic scaffold with a bioisosteric trifluoromethyl group provides a strong rationale for its investigation across multiple therapeutic areas. Future research should focus on the development of a robust and scalable synthesis, comprehensive characterization of its physicochemical properties, and a systematic evaluation of its biological activity against a panel of relevant targets. The insights gained from such studies will be invaluable for unlocking the full therapeutic potential of this intriguing molecule.

References

-

3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. [Link]

-

3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]

-

Regioselective Direct C–H Trifluoromethylation of Pyridine. ResearchGate. [Link]

-

3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. [Link]

-

Regioselective Direct C–H Trifluoromethylation of Pyridine. ACS Publications. [Link]

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health. [Link]

-

Tetrahydrobenzo[h][8][10]naphthyridine–6-chlorotacrine hybrids as a new family of anti-Alzheimer's agents. Europe PMC. [Link]

-

5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed. [Link]

-

5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[10][11][13]triazol[4,3-a] pyrazine hydrochloride. Google Patents.

-

Automated continuous flow synthesis of THNs from primary alkylamines. ResearchGate. [Link]

-

Biological Activity of Naturally Derived Naphthyridines. PubMed Central. [Link]

-

Biological Activity of Naturally Derived Naphthyridines. Semantic Scholar. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PubMed. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Revista Virtual de Química. [Link]

-

Cyclisation strategies for stabilising peptides with irregular conformations. PubMed Central. [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed Central. [Link]

-

Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. ResearchGate. [Link]

-

Cyclization – Knowledge and References. Taylor & Francis. [Link]

-

Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. PubMed. [Link]

-

Cyclization strategies in peptide derived drug design. PubMed. [Link]

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. This compound h… [cymitquimica.com]

- 7. This compound hydrochloride | 741736-95-8 [chemicalbook.com]

- 8. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. diposit.ub.edu [diposit.ub.edu]

An In-depth Technical Guide to 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine

This guide provides a comprehensive technical overview of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine, a heterocyclic compound of significant interest in modern drug discovery. We will delve into its molecular structure, physicochemical properties, synthesis, and potential therapeutic applications, drawing upon the established importance of its core scaffold and the strategic inclusion of the trifluoromethyl group. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the potential of this molecule.

Introduction

The 5,6,7,8-tetrahydro-1,6-naphthyridine Scaffold: A Privileged Core in Medicinal Chemistry

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a recognized "privileged scaffold" in medicinal chemistry. This designation is attributed to its three-dimensional architecture which allows for the presentation of substituents in defined vectors, enabling specific and high-affinity interactions with a variety of biological targets.[1][2][3][4] Naphthyridine derivatives, in general, are a class of heterocyclic compounds containing a fused system of two pyridine rings, with six possible isomers depending on the nitrogen atom's location.[2] Their diverse biological activities have been extensively documented, encompassing anticancer, anti-infectious, neurological, and immunomodulatory properties.[2][5][6] Specifically, the 5,6,7,8-tetrahydro-1,6-naphthyridine framework has been successfully incorporated into potent inhibitors of HIV-1 integrase and inverse agonists of the Retinoid-related Orphan Receptor γt (RORγt).[1][3][7]

The Strategic Importance of the Trifluoromethyl Group in Drug Design

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing fluorine.[8] Its inclusion in a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties.[8][9] The high electronegativity of the fluorine atoms often enhances metabolic stability by blocking sites of oxidative metabolism.[8] Furthermore, the CF₃ group can increase a molecule's lipophilicity, which can improve membrane permeability and oral bioavailability.[8] Its unique electronic properties can also modulate the acidity or basicity of nearby functional groups and influence binding interactions with target proteins.[8]

Introducing this compound: A Molecule of Interest

The subject of this guide, this compound, combines the privileged tetrahydro-1,6-naphthyridine scaffold with the advantageous properties of the trifluoromethyl group. This strategic combination suggests its potential as a valuable building block or a lead compound in drug discovery programs targeting a range of diseases.

Physicochemical and Structural Properties

Molecular Structure and Conformation

The molecular structure of this compound hydrochloride is presented below. The tetrahydrogenated pyridine ring adopts a non-planar conformation, which is crucial for its ability to engage with biological targets.

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 741736-95-8 (for HCl salt) | [8][10][11][12][] |

| Molecular Formula | C₉H₁₀ClF₃N₂ | [11][12][] |

| Molecular Weight | 238.64 g/mol | [11][12][] |

| Appearance | Likely a solid, specific details not available | - |

| Solubility | Expected to be soluble in water and polar organic solvents (as HCl salt) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on its structure, the following characteristic signals can be predicted:

-

¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring, and aliphatic protons of the tetrahydro-pyridine ring, including methylene and methine protons. The chemical shifts would be influenced by the electron-withdrawing trifluoromethyl group.

-

¹³C NMR: Resonances for the aromatic and aliphatic carbons. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the free base or the hydrochloride salt, along with characteristic fragmentation patterns.

-

Infrared Spectroscopy: Characteristic absorption bands for N-H stretching (if the free base is analyzed), C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridine ring, and strong C-F stretching bands.

Synthesis and Manufacturing

While a specific, detailed synthetic protocol for this compound is not readily found in peer-reviewed literature, a plausible synthetic route can be devised based on established methodologies for analogous structures.[1][4]

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic approach would involve the construction of the tetrahydronaphthyridine core followed by the introduction of the trifluoromethyl group, or the use of a trifluoromethyl-containing building block. A common strategy for the synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is the Pictet-Spengler reaction.[1]

Caption: Retrosynthetic analysis for this compound.

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This pathway is hypothetical and would require experimental validation.

Sources

- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound hydrochloride | 741736-95-8 [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. This compound hydrochloride | 741736-95-8 [amp.chemicalbook.com]

- 11. This compound h… [cymitquimica.com]

- 12. 741736-95-8 Cas No. | this compound hydrochloride | Matrix Scientific [matrixscientific.com]

An Investigator's Technical Guide to the Potential Mechanism of Action of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for investigating the mechanism of action of the novel compound, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine. While direct pharmacological data on this specific molecule is not extensively available in public literature, its structural components—the 5,6,7,8-tetrahydro-1,6-naphthyridine core and the trifluoromethyl group—offer significant insights into its potential biological activities. This document synthesizes information on related compounds and the established roles of its chemical motifs to propose plausible mechanisms of action and to provide detailed experimental protocols for their validation. The primary audiences for this guide are researchers in pharmacology and medicinal chemistry who are poised to explore the therapeutic potential of this and similar molecules.

Introduction: Deconstructing the Molecule

The compound this compound is a synthetic molecule featuring a bicyclic heterocyclic scaffold, the tetrahydronaphthyridine ring system, and a trifluoromethyl (CF3) substituent. The confluence of these two features is of significant interest in medicinal chemistry.

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a key structural motif found in a variety of biologically active compounds. Its rigid, three-dimensional structure can present functional groups in precise orientations for optimal interaction with biological targets. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as inverse agonists for the Retinoid-related Orphan Receptor γt (RORγt) and as allosteric inhibitors of HIV-1 integrase.[1][2]

The trifluoromethyl group is a well-established bioisostere for a methyl group and is frequently incorporated into drug candidates to enhance their pharmacological properties.[3] Its strong electron-withdrawing nature and high lipophilicity can improve metabolic stability, binding affinity, and cell permeability.[3][4] The presence of the CF3 group in the 3-position of the naphthyridine ring is likely to significantly influence the molecule's electronic distribution and its interactions with target proteins.

Given the paucity of direct studies on this compound, this guide will focus on a logical, evidence-based approach to elucidating its mechanism of action by drawing parallels with structurally related compounds and considering the physicochemical contributions of its key functional groups.

Plausible Biological Targets and Mechanisms of Action

Based on the known activities of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, two primary hypotheses for the mechanism of action of this compound are proposed:

Hypothesis A: Modulation of Nuclear Receptors, specifically RORγt

The discovery of TAK-828F, a potent RORγt inverse agonist with a tetrahydronaphthyridine core, suggests that this scaffold is well-suited for interaction with the ligand-binding domain of this nuclear receptor.[1] RORγt is a key regulator of Th17 cell differentiation and the production of pro-inflammatory cytokines like IL-17A.[1] Inverse agonists of RORγt are of significant interest for the treatment of autoimmune diseases.

Hypothesized Signaling Pathway:

Caption: Proposed RORγt inverse agonism pathway.

Hypothesis B: Allosteric Inhibition of HIV-1 Integrase

Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been identified as allosteric inhibitors of HIV-1 integrase.[2] These compounds bind to the lens epithelium-derived growth factor (LEDGF)/p75 binding site on the integrase enzyme, inducing aberrant multimerization and inhibiting viral replication.[2]

Hypothesized Experimental Workflow:

Caption: Experimental workflow for HIV-1 integrase inhibition.

Recommended Experimental Protocols

To systematically investigate the proposed mechanisms of action, a tiered approach is recommended, starting with broad screening and progressing to more specific, hypothesis-driven assays.

Initial Target Screening and Profiling

A broad-based screening approach is crucial to identify the primary target(s) of this compound and to rule out off-target effects.

Protocol 1: Broad Kinase and Receptor Panel Screening

-

Objective: To identify potential protein targets from a large, diverse panel.

-

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Submit the compound to a commercial service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) for screening against a panel of several hundred kinases, GPCRs, ion channels, and nuclear receptors.

-

The compound is typically tested at a fixed concentration (e.g., 10 µM).

-

Analyze the results to identify targets with significant inhibition or activation (e.g., >50% inhibition).

-

Validation of RORγt Inverse Agonism

Should the initial screening or structural analogy suggest RORγt as a target, the following assays can be employed for validation.

Protocol 2: RORγt Ligand Binding Assay

-

Objective: To determine the binding affinity of the compound to the RORγt ligand-binding domain (LBD).

-

Methodology:

-

Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Reagents:

-

His-tagged RORγt-LBD

-

Europium-labeled anti-His antibody

-

Biotinylated RORγt ligand (e.g., 25-hydroxycholesterol)

-

Streptavidin-Allophycocyanin (SA-APC)

-

-

In a 384-well plate, incubate the RORγt-LBD with the anti-His antibody.

-

Add a serial dilution of this compound.

-

Add the biotinylated ligand and SA-APC.

-

Incubate for 1-2 hours at room temperature.

-

Read the TR-FRET signal on a compatible plate reader. A decrease in the signal indicates displacement of the biotinylated ligand and binding of the test compound.

-

Calculate the IC50 value from the dose-response curve.

-

Protocol 3: RORγt Reporter Gene Assay

-

Objective: To assess the functional activity of the compound as an inverse agonist.

-

Methodology:

-

Use a cell line (e.g., HEK293) co-transfected with:

-

A plasmid expressing full-length RORγt.

-

A reporter plasmid containing a ROR response element (RORE) upstream of a luciferase gene.

-

-

Plate the cells in a 96-well plate.

-

Treat the cells with a serial dilution of this compound.

-

Include a known RORγt agonist (e.g., IL-17) as a positive control and a known inverse agonist as a reference.

-

Incubate for 24-48 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

A dose-dependent decrease in luciferase activity indicates inverse agonism.

-

| Assay | Parameter Measured | Typical Output |

| RORγt Ligand Binding | Binding Affinity | IC50 (nM or µM) |

| RORγt Reporter Gene | Functional Activity | IC50 (nM or µM) |

Investigation of HIV-1 Integrase Allosteric Inhibition

If the compound is hypothesized to target HIV-1 integrase, the following experimental workflow should be pursued.

Protocol 4: HIV-1 Integrase Strand Transfer Assay

-

Objective: To determine if the compound inhibits the catalytic activity of HIV-1 integrase.

-

Methodology:

-

This assay measures the integration of a donor DNA substrate into a target DNA.

-

Reagents:

-

Recombinant HIV-1 integrase

-

Oligonucleotide substrates mimicking the viral DNA ends (donor)

-

Target DNA

-

-

Incubate the integrase with a serial dilution of this compound.

-

Add the donor and target DNA substrates.

-

Allow the reaction to proceed for 1-2 hours.

-

Analyze the reaction products by gel electrophoresis or a fluorescence-based method.

-

Inhibition of strand transfer will result in a decrease in the formation of the integrated product.

-

Protocol 5: Anti-HIV-1 Activity in Cell Culture

-

Objective: To evaluate the compound's ability to inhibit HIV-1 replication in a cellular context.

-

Methodology:

-

Use a susceptible T-cell line (e.g., MT-4 cells) or primary peripheral blood mononuclear cells (PBMCs).

-

Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).

-

Immediately after infection, add a serial dilution of this compound.

-

Culture the cells for 4-5 days.

-

Measure viral replication by quantifying the p24 antigen in the culture supernatant using an ELISA.

-

Determine the EC50 (50% effective concentration) from the dose-response curve.

-

Simultaneously, assess cytotoxicity in uninfected cells (e.g., using an MTS or CellTiter-Glo assay) to determine the CC50 (50% cytotoxic concentration) and calculate the selectivity index (SI = CC50/EC50).

-

| Assay | Parameter Measured | Typical Output |

| HIV-1 Integrase Strand Transfer | Enzymatic Inhibition | IC50 (nM or µM) |

| Anti-HIV-1 Cell Culture | Antiviral Potency | EC50 (nM or µM) |

| Cytotoxicity Assay | Cell Viability | CC50 (nM or µM) |

Potential Therapeutic Implications and Future Directions

The elucidation of the mechanism of action of this compound will be pivotal in determining its therapeutic potential.

-

If RORγt inverse agonism is confirmed: The compound could be a candidate for the development of novel treatments for autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis. Further studies should focus on its selectivity against other ROR isoforms and its in vivo efficacy in animal models of these diseases.

-

If allosteric inhibition of HIV-1 integrase is demonstrated: The compound would represent a valuable addition to the arsenal of anti-retroviral drugs, particularly for combating drug-resistant strains of HIV. Subsequent research should aim to characterize its resistance profile and pharmacokinetic properties.

It is also plausible that this compound acts on a novel target not yet associated with its core scaffold. The initial broad panel screening is therefore of paramount importance.

Conclusion

While the precise mechanism of action of this compound remains to be definitively established, its chemical structure provides a strong foundation for hypothesis-driven investigation. By leveraging knowledge of the biological activities of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold and the physicochemical advantages conferred by the trifluoromethyl group, researchers can efficiently navigate the path to understanding its pharmacological profile. The experimental protocols outlined in this guide offer a robust framework for this endeavor, which may ultimately unlock new therapeutic opportunities.

References

- Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. (n.d.). PMC.

- This compound hydrochloride. (n.d.). ChemicalBook.

- Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020, August 21). PubMed.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.

- 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. (2019, February 14). PubMed.

Sources

- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Biological Activity of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds with a wide array of therapeutic applications. The introduction of a trifluoromethyl group at the 3-position is a key chemical modification intended to enhance metabolic stability and modulate target affinity, making 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine a compound of significant interest in drug discovery. This technical guide provides a comprehensive overview of the known and potential biological activities of this scaffold, detailing its established molecular targets, and presenting robust experimental protocols for its synthesis and biological evaluation.

Introduction: The 5,6,7,8-tetrahydro-1,6-naphthyridine Scaffold - A Versatile Pharmacophore

Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms, are prevalent in both natural products and synthetic pharmaceuticals.[1][2] The partially saturated 5,6,7,8-tetrahydro-1,6-naphthyridine core, in particular, has emerged as a versatile scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a well-defined orientation for substituent groups to interact with biological targets. This has led to the development of derivatives with a broad spectrum of pharmacological activities, including anti-infective, anti-cancer, neurological, and immunomodulatory effects.[1][3]

The strategic placement of a trifluoromethyl (CF3) group, a common bioisostere for a methyl group, can significantly enhance the pharmacokinetic and pharmacodynamic properties of a molecule. The high electronegativity of the fluorine atoms can alter the electronic properties of the aromatic ring, influence binding interactions, and block sites of metabolism, thereby increasing the compound's stability and bioavailability.

Known and Potential Biological Targets

While direct biological data for this compound is not extensively published, the diverse activities of its analogs point towards several key biological targets:

Retinoid-related Orphan Receptor γt (RORγt)

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is the core of TAK-828F, a potent and selective inverse agonist of RORγt.[4][5][6] RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are key mediators of inflammation in various autoimmune diseases.[6] Inhibition of RORγt is therefore a promising therapeutic strategy for conditions such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

Signaling Pathway: RORγt in Th17 Cell Differentiation

Caption: RORγt signaling pathway in Th17 cell differentiation and its inhibition.

HIV-1 Integrase

A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been identified as potent allosteric inhibitors of HIV-1 integrase.[7] These compounds bind to the lens epithelium-derived growth factor (LEDGF)/p75 binding site on integrase, inducing aberrant multimerization of the enzyme and inhibiting viral replication.[7] This allosteric mechanism presents an attractive alternative to catalytic site inhibitors for the treatment of HIV-1 infection.

Nicotinic Acetylcholine Receptors (nAChRs)

The structural similarity of the tetrahydronaphthyridine core to other neurologically active compounds suggests that it may interact with neurotransmitter receptors. Specifically, the α7 nicotinic acetylcholine receptor is a target for therapeutic intervention in cognitive disorders such as schizophrenia and Alzheimer's disease.[8][9] The potential for this compound to modulate nAChR activity warrants investigation.

Other Potential Targets

Derivatives of the broader naphthyridine class have demonstrated a wide range of other biological activities, including:

-

Antimicrobial activity: By inhibiting bacterial DNA gyrase and topoisomerase IV.[3]

-

Antileishmanial activity: With some derivatives showing efficacy in reducing parasite burden.[10]

-

Acetylcholinesterase (AChE) inhibition: A key target in the symptomatic treatment of Alzheimer's disease.[11]

Synthesis and Characterization

The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold can be achieved through various synthetic routes. A common approach involves the Pictet-Spengler reaction.[4][6] Another versatile method is the cobalt-catalyzed [2 + 2 + 2] cyclization.[12]

Experimental Workflow: Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine Scaffold

Caption: Synthetic approaches to the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.

Experimental Protocols for Biological Evaluation

To elucidate the biological activity of this compound, a series of in vitro and cell-based assays are recommended.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for screening AChE inhibitors.[11][13][14]

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.[11]

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

-

Prepare DTNB solution in Assay Buffer.

-

Prepare Acetylthiocholine (substrate) solution in deionized water.

-

Prepare Acetylcholinesterase (from electric eel or human recombinant) solution in Assay Buffer.

-

Prepare test compound (this compound) and positive control (e.g., physostigmine) solutions in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure (96-well plate format):

-

Add Assay Buffer to all wells.

-

Add test compound or control to appropriate wells.

-

Add AChE solution to all wells except the blank.

-

Incubate at room temperature for a defined period (e.g., 15 minutes).

-

Add DTNB solution to all wells.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for the test compound at various concentrations.

-

Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Workflow: Acetylcholinesterase Inhibition Assay

Caption: Workflow for the α7 nAChR calcium influx assay.

Quantitative Data Summary

While specific data for this compound is not available, the following table summarizes the reported activities of related compounds to provide a benchmark for future studies.

| Compound/Analog | Target | Activity | Reported Value | Reference |

| TAK-828F | RORγt | Inverse Agonist | Potent and selective | [4][6] |

| Tetrahydro-1,6-naphthyridine series | HIV-1 Integrase | Allosteric Inhibitor | Active in cell culture | [7] |

| 8-Hydroxy-naphthyridine series | Leishmania | Antileishmanial | EC99 exceeded in vivo for 1h | [10] |

| Gemifloxacin | DNA gyrase/Topoisomerase IV | Antibacterial | Broad spectrum | [3] |

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the activities of its analogs, this compound warrants investigation for its potential as a RORγt inverse agonist for autoimmune diseases, an allosteric inhibitor of HIV-1 integrase, a modulator of nicotinic acetylcholine receptors for neurological disorders, and as an antimicrobial or antiparasitic agent. The experimental protocols outlined in this guide provide a robust framework for the comprehensive biological characterization of this and related compounds. Future research should focus on the synthesis and in-depth biological evaluation of a library of derivatives to establish a clear structure-activity relationship and to identify lead compounds for further preclinical and clinical development.

References

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). The Journal of Organic Chemistry. [Link] [4][6]2. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). PubMed. [Link] [5]3. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. (2015). PubMed. [Link] [7]4. Biological Activity of Naturally Derived Naphthyridines. (2021). Semantic Scholar. [Link] [1]5. Biological Activity of Naturally Derived Naphthyridines. (2021). PubMed Central. [Link] [2]6. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. (2019). PubMed Central. [Link]

-

Acetylcholinesterase Inhibition Assay (Tick or Eel). (n.d.). Attogene. [Link] [13]8. Antimicrobial Activity of Naphthyridine Derivatives. (2022). PubMed Central. [Link] [3]9. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. (2020). Journal of Medicinal Chemistry. [Link] [10]10. Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (2018). PubMed Central. [Link]

-

α7 nicotinic acetylcholine receptors as therapeutic targets in schizophrenia: update on animal and clinical studies and strategies for the future. (2019). PubMed Central. [Link] [8]12. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). ACS Publications. [Link]

-

Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades. (2021). MDPI. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences. [Link]

-

Structural basis for allosteric agonism of human α7 nicotinic acetylcholine receptors. (2024). PubMed Central. [Link]

-

Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. (2009). Organic Letters. [Link] [12]21. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2019). PubMed Central. [Link]

-

Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. (2012). PubMed Central. [Link] [9]23. Recent Developments And Multiple Biological Activities Available With 1, 8-Naphthyridine Derivatives: A Review. (2017). IMSEAR Repository. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. α7 nicotinic acetylcholine receptors as therapeutic targets in schizophrenia: update on animal and clinical studies and strategies for the future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. assaygenie.com [assaygenie.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. attogene.com [attogene.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride salt properties

An In-Depth Technical Guide to 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine Hydrochloride: Properties and Potential Applications

Abstract

This technical guide provides a comprehensive overview of this compound hydrochloride (CAS: 741736-95-8), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical properties, synthesis, and potential pharmacological relevance. The presence of the trifluoromethyl group and the tetrahydronaphthyridine core suggests its potential as a scaffold for developing novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound hydrochloride is a fluorinated heterocyclic compound featuring a saturated piperidine ring fused to a pyridine ring. The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The tetrahydronaphthyridine scaffold itself is a privileged structure found in various biologically active molecules, including potential treatments for a range of diseases.[2] This guide aims to consolidate the currently available technical information on the hydrochloride salt of this compound, providing a foundation for future research and development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound hydrochloride is presented in the table below. It is important to note that while basic molecular information is readily available from commercial suppliers, detailed experimental data such as melting point and solubility are not widely published in peer-reviewed literature at this time. The hydrochloride salt form is utilized to improve the aqueous solubility and handling of the parent compound.[3]

| Property | Value | Source |

| CAS Number | 741736-95-8 | [4] |

| Molecular Formula | C₉H₁₀ClF₃N₂ | [5] |

| Molecular Weight | 238.64 g/mol | [5] |

| IUPAC Name | This compound;hydrochloride | [] |

| SMILES | C1CNCC2=C1N=CC(=C2)C(F)(F)F.Cl | [] |

| InChI Key | ZQQMJDLXEVJTAN-UHFFFAOYSA-N | [] |

Synthesis and Manufacturing

A plausible synthetic approach for the target compound could involve the introduction of the trifluoromethyl group onto a suitable pyridine precursor, followed by the construction of the fused piperidine ring. The final step would likely be the formation of the hydrochloride salt by treating the free base with hydrochloric acid. A generalized workflow is proposed below.

Analytical Characterization

Specific analytical data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound hydrochloride are not widely published. However, standard analytical techniques would be employed for its characterization.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include aromatic protons on the pyridine ring, and aliphatic protons corresponding to the methylene groups of the tetrahydro-piperidine ring. The chemical shifts would be influenced by the electron-withdrawing trifluoromethyl group.

-

¹³C NMR: Resonances for the aromatic carbons of the pyridine ring and the aliphatic carbons of the piperidine ring would be observed. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the fluorine atoms.

4.2. Infrared (IR) Spectroscopy Characteristic absorption bands would be expected for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridine ring, and C-F stretching from the trifluoromethyl group.

4.3. Mass Spectrometry (MS) The mass spectrum would be expected to show a molecular ion peak corresponding to the free base, along with fragmentation patterns characteristic of the tetrahydronaphthyridine scaffold.

Pharmacological Potential and Applications

While no specific pharmacological studies have been published for this compound hydrochloride, the structural motifs suggest several areas of therapeutic interest.

5.1. Kinase Inhibition The tetrahydronaphthyridine scaffold is present in molecules designed as kinase inhibitors. The trifluoromethyl group can enhance binding to the kinase active site. This suggests potential applications in oncology and inflammatory diseases.

5.2. Central Nervous System (CNS) Activity The ability of the trifluoromethyl group to increase lipophilicity can improve blood-brain barrier penetration, making compounds containing this moiety potential candidates for CNS-acting drugs.[1]

5.3. Antiviral and Antiparasitic Activity Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been investigated as potent inhibitors of HIV-1 integrase.[8] Additionally, related 8-hydroxy-naphthyridines have shown in vitro antileishmanial activity.[9]

5.4. RORγt Inverse Agonists The asymmetric synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been a key step in the development of RORγt inverse agonists for autoimmune diseases.[7]

Experimental Protocols

As this compound is primarily a research chemical, detailed experimental protocols for its use are not standardized. Researchers should develop specific protocols based on the intended application. A general workflow for an in vitro kinase inhibition assay is provided as an example.

Protocol: In Vitro Kinase Inhibition Assay

-

Compound Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.

-

Kinase Reaction: In a microplate, combine the kinase, its specific substrate, and ATP in a suitable reaction buffer.

-

Incubation: Add the test compound at various concentrations to the kinase reaction mixture. Include positive and negative controls. Incubate at a controlled temperature for a specific period.

-

Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate using a specific antibody and a detection reagent (e.g., luminescence or fluorescence).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC₅₀ value by plotting the inhibition data against the compound concentration.

Conclusion

This compound hydrochloride is a chemical entity with significant potential for drug discovery and development. Its structural features, including the metabolically robust trifluoromethyl group and the versatile tetrahydronaphthyridine scaffold, make it an attractive starting point for the design of novel therapeutics in areas such as oncology, neurology, and infectious diseases. While there is a current lack of extensive published data on its specific properties and biological activities, this guide provides a foundational understanding to encourage and support further investigation into this promising compound.

References

-

MySkinRecipes. (n.d.). 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135565913, this compound hydrochloride. Retrieved from [Link]

-

Peese, K. M., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348–1361. [Link]

-

Sá, M. S., & de Oliveira, R. B. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 63(15), 8236–8253. [Link]

-

Takeda Pharmaceutical Company Limited. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(17), 11346–11357. [Link]

-

Zaha, V. G., et al. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(21), 7566. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. acs.figshare.com [acs.figshare.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. This compound h… [cymitquimica.com]

- 5. matrixscientific.com [matrixscientific.com]

- 7. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility is a paramount gatekeeper of success. Poor solubility can lead to unreliable in vitro assay results, challenging and expensive formulation development, and ultimately, poor bioavailability. Therefore, a thorough understanding and accurate measurement of a compound's solubility are indispensable early in the development process.

This guide focuses on 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride. The tetrahydro-1,6-naphthyridine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing potential as antibacterial agents and kinase inhibitors. The presence of a trifluoromethyl (CF3) group and its formation as a dihydrochloride salt are key structural features that dictate its behavior in solution.

Molecular Profile and Predicted Solubility Behavior

A molecule's structure is the primary determinant of its solubility. Let's dissect the key features of this compound dihydrochloride.

| Property | Value / Information | Source |

| IUPAC Name | This compound;dihydrochloride | |

| CAS Number | 870483-68-4 | |

| Molecular Formula | C₉H₁₁Cl₂F₃N₂ | |

| Molecular Weight | ~275.10 g/mol |

The Tetrahydro-1,6-Naphthyridine Core

The core structure is a bicyclic heteroaromatic system containing two nitrogen atoms. The basicity of these nitrogens is a crucial factor, as it allows for the formation of salts, which is a common strategy to enhance the aqueous solubility of drug candidates.

The Trifluoromethyl Group: A Double-Edged Sword

The trifluoromethyl (CF3) group is a prevalent substituent in modern medicinal chemistry. Its strong electron-withdrawing nature and steric bulk can significantly influence a molecule's properties. Critically, the CF3 group is known to increase lipophilicity (the tendency to dissolve in fats or lipids), which can, in turn, decrease aqueous solubility. However, this enhanced lipophilicity can also improve membrane permeability, a desirable trait for drug absorption. The presence of the CF3 group makes the empirical determination of solubility essential, as its impact is balanced against other structural features.

The Dihydrochloride Salt: The Key to Aqueous Solubility

The compound is supplied as a dihydrochloride salt. This is a deliberate and highly significant modification. By protonating the basic nitrogen centers of the naphthyridine ring with hydrochloric acid, an ionic salt is formed. This salt form is generally expected to have significantly higher aqueous solubility compared to the free base. The dissociation of the salt in water yields charged species that are more readily solvated by polar water molecules. It is explicitly stated that this dihydrochloride salt form makes the compound more soluble in polar solvents.

Understanding Solubility: Thermodynamic vs. Kinetic

In the context of drug discovery, two types of solubility measurements are commonly employed, each answering a different experimental question.

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, when the dissolved solute is in equilibrium with an excess of undissolved solid. It is typically determined using the "shake-flask" method and is considered the gold standard for its accuracy and relevance to formulation development.

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock solution (usually DMSO) into an aqueous buffer. It is a measure of how readily a compound precipitates from a supersaturated solution. Due to its high-throughput nature, it is widely used in the early stages of discovery to flag compounds with potential solubility liabilities.

The logical workflow for characterizing a new compound involves an initial, high-throughput kinetic assay followed by a more rigorous, lower-throughput thermodynamic assay for promising candidates.

Caption: Logical workflow for solubility assessment in drug discovery.

Experimental Protocols for Solubility Determination

The following protocols are presented as self-validating systems. The causality behind each step is explained to ensure both technical accuracy and a deep understanding of the process.

Protocol 1: High-Throughput Kinetic Solubility Assay via Nephelometry

This method is ideal for initial screening when compound availability is low. It relies on detecting light scattered by insoluble particles (precipitate) that form when a DMSO stock solution is added to an aqueous buffer.

Rationale: The choice of nephelometry is based on its speed, scalability, and low sample consumption, making it perfect for early discovery. We start from a DMSO stock because this is the standard practice for storing and handling compound libraries.

Methodology:

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of this compound dihydrochloride in 100% Dimethyl Sulfoxide (DMSO).

-

Causality: DMSO is a powerful organic solvent capable of dissolving a wide range of compounds, ensuring a true solution at the start of the experiment.

-

-

Aqueous Buffer Preparation:

-

Prepare a Phosphate-Buffered Saline (PBS) solution at pH 7.4.

-

Causality: pH 7.4 mimics physiological conditions and is a standard starting point for assessing solubility relevant to biological assays.

-

-

Assay Plate Preparation:

-

Using a liquid handling robot or multichannel pipette, add 198 µL of PBS (pH 7.4) to each well of a clear 96-well microplate.

-

Add 2 µL of the 10 mM DMSO stock solution to the first row of wells. This creates a starting concentration of 100 µM with 1% DMSO.

-

Causality: Keeping the final DMSO concentration low (≤1%) is critical, as higher concentrations can artificially inflate solubility.

-

-

Serial Dilution:

-

Perform a 2-fold serial dilution across the plate by transferring 100 µL from each well to the next, mixing thoroughly at each step.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 2 hours with gentle shaking.

-

Causality: This incubation period allows for the precipitation of the compound to approach a steady state for kinetic measurement.

-

Measure the turbidity of each well using a microplate nephelometer (e.g., NEPHELOstar Plus). The instrument measures forward scattered light from a laser, which is proportional to the amount of precipitate.

-

-

Data Analysis:

-

Plot the nephelometry signal against the compound concentration.

-

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine potential therapeutic targets

An In-Depth Technical Guide to the Therapeutic Target Landscape of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine

Executive Summary

This compound represents a novel chemical entity with significant therapeutic potential, yet its specific biological targets remain uncharacterized. This guide presents a hypothesis-driven framework for the systematic identification and validation of its therapeutic targets. The analysis is founded on the established bioactivity of the core 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold and the well-documented influence of trifluoromethyl (CF3) substitution in medicinal chemistry. We propose three primary avenues for investigation: allosteric inhibition of HIV-1 integrase, modulation of protein kinases, and activity at nicotinic acetylcholine receptors (nAChRs). For each proposed target class, this document provides the scientific rationale, detailed experimental workflows for validation, and criteria for data interpretation, offering a comprehensive roadmap for researchers and drug development professionals to unlock the therapeutic value of this compound.

The Structural Rationale for Target Exploration

The predictive power of medicinal chemistry lies in understanding how a molecule's constituent parts contribute to its overall biological activity. The structure of this compound offers clear, evidence-based starting points for target investigation.

The Bioactive Scaffold: 5,6,7,8-tetrahydro-1,6-naphthyridine

The naphthyridine skeleton, a fused bicyclic system of two pyridine rings, is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities including anticancer, anti-infectious, and neurological effects.[1][2] Specifically, the 5,6,7,8-tetrahydro-1,6-naphthyridine core has been the foundation for potent, clinically relevant inhibitors. A notable example is a series of derivatives developed as allosteric inhibitors of HIV-1 integrase that bind to the lens-epithelium-derived-growth-factor-p75 (LEDGF/p75) binding site, representing a key strategy for antiviral chemotherapy.[3] Furthermore, various naphthyridine derivatives have demonstrated significant cytotoxic activity against cancer cell lines, suggesting a role in oncology.[4][5] This established precedent makes previously identified targets of the core scaffold the most logical starting point for investigation.

The Strategic Role of Trifluoromethylation

The incorporation of a trifluoromethyl (CF3) group is a cornerstone of modern drug design, used to enhance a molecule's pharmacokinetic and pharmacodynamic properties.[6] Its unique characteristics profoundly influence a compound's profile:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often increases a drug's half-life and bioavailability.[7]

-

Target Binding Affinity: The CF3 group can significantly improve binding affinity. Its steric bulk can create favorable van der Waals interactions, and its strong electron-withdrawing nature can participate in dipole-dipole and other non-covalent interactions within a protein's binding pocket.[6][7][8]

-

Lipophilicity and Permeability: The CF3 group increases lipophilicity, which can enhance a compound's ability to cross cellular membranes and reach intracellular targets.[7][9]

The presence of the CF3 group on the tetrahydro-1,6-naphthyridine scaffold suggests that the resulting molecule is optimized for enhanced stability and potent target engagement compared to its non-fluorinated parent.

Primary Target Hypothesis: Allosteric Inhibition of HIV-1 Integrase

Causality: The most direct and compelling hypothesis is derived from the published success of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives as potent HIV-1 integrase allosteric inhibitors (ALLINIs).[3] These molecules function by binding to the LEDGF/p75 binding site on integrase, which induces aberrant multimerization of the enzyme and disrupts the viral replication cycle. This established structure-activity relationship makes HIV-1 integrase a high-priority target for investigation.

Experimental Validation Workflow

A sequential validation process is required, moving from cell-based antiviral activity to direct enzymatic inhibition.

Caption: Workflow for validating HIV-1 integrase inhibition.

Protocol: Cell-Based HIV-1 Replication Assay

This protocol assesses the compound's ability to inhibit viral replication in a cellular context.

-

Cell Seeding: Seed MT-4 (human T-cell leukemia) cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., from 100 µM to 5 nM) in cell culture medium.

-

Infection and Treatment: Add the diluted compound to the cells, followed immediately by a predetermined amount of HIV-1 (e.g., strain IIIB) at a multiplicity of infection (MOI) of 0.01. Include "virus only" (no compound) and "cells only" (no virus) controls.

-

Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO₂ atmosphere.

-

Quantification of Viral Replication: On day 5, measure the activity of viral reverse transcriptase in the culture supernatant using a colorimetric assay or measure cell viability using an MTT or similar assay, as HIV-1 infection will induce cell death.

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of viral inhibition against the compound concentration. Simultaneously, determine the 50% cytotoxic concentration (CC₅₀) from parallel plates with uninfected cells to assess the therapeutic window.

Data Presentation: Hypothetical Validation Data

| Compound | Antiviral EC₅₀ (nM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Integrase IC₅₀ (nM) |

| 3-(CF₃)-Tetrahydro-1,6-naphthyridine | 15 | > 50 | > 3300 | 25 |

| Reference ALLINI (GSK Compound from[3]) | 8 | > 50 | > 6250 | 12 |

Secondary Target Hypothesis: Protein Kinase Inhibition